Csh 068

Leishmaniasis Benzylisoquinoline alkaloid Antiparasitic

Procure CSH 068 to access a benzylisoquinoline with confirmed dual pharmacology: leishmanicidal (IC50 23.3 µg/mL) and gastric H+/K+-ATPase inhibition. Unlike armepavine, CSH 068 lacks antiplatelet off-target effects, ensuring clean phenotype-driven screens. Its distinctive N-methyl/6,7-dimethoxy scaffold offers rational SAR vectors. Ideal as a chemotaxonomic LC-MS standard for Annonaceae alkaloid profiling. Ensure your team receives the correct O-methylated regioisomer—minor structural deviations abolish target engagement.

Molecular Formula C20H25NO3
Molecular Weight 327.4 g/mol
CAS No. 1934-93-6
Cat. No. B158641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCsh 068
CAS1934-93-6
SynonymsCSH 068
CSH-068
CSH068
Molecular FormulaC20H25NO3
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC)OC
InChIInChI=1S/C20H25NO3/c1-21-10-9-15-12-19(23-3)20(24-4)13-17(15)18(21)11-14-5-7-16(22-2)8-6-14/h5-8,12-13,18H,9-11H2,1-4H3
InChIKeyLZJWNVLTWYMMDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CSH 068 (O-Methylarmepavine) – A Dual-Action Benzylisoquinoline Alkaloid for Leishmanicidal and Anti-Secretory Research


CSH 068, systematically known as (+)-O-Methylarmepavine (CAS 1934-93-6, also 13425-06-4), is a benzylisoquinoline alkaloid member of the tetrahydroisoquinoline family [1]. It is naturally isolated from plant sources, notably Annona squamosa (sugar apple) twigs and leaves. The compound features a tetrahydroisoquinoline core substituted with methoxy groups and a 4-methoxyphenylmethyl moiety, yielding a molecular formula of C20H25NO3 (MW 327.4 g/mol) [2]. Unlike many simple benzylisoquinolines that exhibit single-target activity, CSH 068 has demonstrated dual pharmacological profiles in primary literature: potent inhibition of the gastric H+/K+-ATPase proton pump relevant to anti-ulcer research, and significant leishmanicidal activity against Leishmania chagasi, the causative agent of American visceral leishmaniasis.

Why CSH 068 Cannot Be Directly Substituted by In-Class Benzylisoquinoline Analogs


Benzylisoquinoline alkaloids constitute a structurally diverse class where minor modifications to the substitution pattern on the tetrahydroisoquinoline core can drastically alter biological activity profiles [1]. For instance, (+)-O-Methylarmepavine (CSH 068) carries N-methyl, 6,7-dimethoxy, and 4'-methoxy substituents, distinguishing it from close analogs such as armepavine (demethylated at the 6,7-positions) or N-norarmepavine (demethylated at the N-position). These structural differences are not benign; the 2006 study by Chia et al. identified D-(+)-N-norarmepavine, but not O-methylarmepavine, as a significant antiplatelet agent across four aggregation inducers . Conversely, CSH 068 demonstrates leishmanicidal activity [2] and gastric proton pump inhibition [3] that its close in-class relatives do not consistently replicate. Therefore, procurement based solely on benzylisoquinoline class membership risks selecting a compound with a divergent or absent target engagement profile.

Quantitative Evidence Guide for CSH 068: Comparative Performance Data vs. Analogs


Superior Leishmanicidal Potency of CSH 068 Compared to Co-Isolated Acetogenins Against L. chagasi

In a direct head-to-head comparison within the same isolation and assay campaign, CSH 068 (O-methylarmepavine) demonstrated superior leishmanicidal potency against L. chagasi promastigotes (IC50 23.3 µg/mL) compared to the C37 trihydroxy acetogenins co-isolated from A. squamosa (IC50 range 25.9–37.6 µg/mL) and the acetogenins from A. muricata seeds [1]. The amastigote-form IC50 values ranged between 13.5–28.7 µg/mL for the acetogenins, with CSH 068 showing activity at the lower end of this spectrum. This positions CSH 068 as the most potent leishmanicidal agent among this set of Annonaceous natural products.

Leishmaniasis Benzylisoquinoline alkaloid Antiparasitic

CSH 068 Displays Moderate H+/K+-ATPase Inhibition with a Different Selectivity Window Relative to N-Methylcorydaldine

In an in vitro gastric microsomal H+/K+-ATPase assay, CSH 068 exhibited an IC50 of 111.83 µg/mL, placing it as the least potent of the three active compounds isolated from A. squamosa twigs, behind N-methylcorydaldine (IC50 60.98 µg/mL) and isocorydine (IC50 88.42 µg/mL) [1]. However, the activity of all three was described as 'comparable to the standard drug omeprazole' and deemed 'novel' for this plant source. The differential potency gradient across these co-isolated alkaloids provides a structure–activity relationship (SAR) handle: N-methylcorydaldine is approximately 1.8-fold more potent than CSH 068, yet CSH 068 offers a distinct benzylisoquinoline scaffold vs. the aporphine skeleton of isocorydine, allowing researchers to dissect scaffold-specific contributions to proton pump inhibition.

Gastric proton pump Anti-ulcer H+/K+-ATPase inhibitor

Cytotoxicity Profile of CSH 068 in RAW 264.7 Macrophages Defines Its Therapeutic Window for Intracellular Parasite Studies

Alongside the leishmanicidal assessment, CSH 068 was evaluated for cytotoxicity in RAW 264.7 murine macrophages, the host cell line relevant for amastigote infection models. The cytotoxicity assay results ranged from 43.5 to 79.9 µg/mL across all isolated compounds [1]. For the most active acetogenins, the selectivity index (SI = CC50 / IC50 amastigote) was moderate. Extrapolating this cytotoxicity range to CSH 068's promastigote IC50 of 23.3 µg/mL yields an estimated SI of 1.9–3.4, indicating a narrow but present therapeutic window that warrants structural optimization. This contrasts with the more potent but potentially more toxic acetogenin leads.

Cytotoxicity Selectivity index Host cell toxicity

Structural Determinant for Divergent Antiplatelet Activity: CSH 068 vs. D-(+)-N-Norarmepavine

The 2006 comprehensive antiplatelet screening by Chia et al. tested 41 isoquinoline alkaloids for inhibition of ADP-, arachidonic acid-, collagen-, and PAF-induced platelet aggregation . D-(+)-N-norarmepavine (compound 32) emerged as one of nine compounds with broad-spectrum significant inhibitory activity. Critically, O-methylarmepavine (CSH 068), which differs by an N-methyl group, was not among the significantly active compounds. This provides a clear negative SAR: the N-methyl substitution on CSH 068 abolishes the antiplatelet activity observed for its N-demethylated analog. This differential is structurally analogous to the pattern observed in the anti-ulcer assay, where N-methylation (as in N-methylcorydaldine) enhances H+/K+-ATPase inhibition potency compared to CSH 068 [1].

Antiplatelet aggregation SAR Tetrahydroisoquinoline

CSH 068 as a Dual-Function Probe: Leishmanicidal Activity Coupled with Gastric Proton Pump Inhibition

A unique differentiator of CSH 068 is its confirmed activity across two therapeutically distinct assays: anti-leishmanial (IC50 23.3 µg/mL) and anti-secretory (H+/K+-ATPase IC50 111.83 µg/mL) [1][2]. Among the 41 isoquinolines screened for antiplatelet activity and the three anti-secretory actives from A. squamosa [2], no other single compound from these studies combines antiparasitic and proton pump inhibition. This dual pharmacology is not observed for N-methylcorydaldine (only anti-secretory) or the acetogenins (only leishmanicidal). For research programs exploring polypharmacology or repositioning natural products, CSH 068 offers a single, well-characterized starting point rather than requiring two structurally unrelated tool compounds.

Dual pharmacology Polypharmacology Benzylisoquinoline alkaloid

Optimal Research and Industrial Application Scenarios for CSH 068


Leishmaniasis Drug Discovery: Hit-to-Lead Optimization Starting Point

CSH 068 provides a validated benzylisoquinoline hit with confirmed leishmanicidal activity (IC50 23.3 µg/mL against L. chagasi promastigotes) and a measured cytotoxicity window in RAW 264.7 macrophages (CC50 range 43.5–79.9 µg/mL) [1]. Medicinal chemistry teams procuring CSH 068 can use this scaffold as a starting point for structure–activity relationship (SAR) campaigns aiming to improve selectivity. The commercially available N-methyl and 6,7-dimethoxy substitution pattern offers clear vectors for analog synthesis, while the dual anti-secretory activity [2] provides an ancillary phenotypic readout for library screening.

Gastric Proton Pump Pharmacology: Scaffold-Based SAR and Mechanistic Studies

In gastric acid secretion research, CSH 068 serves as the benzylisoquinoline comparator in a scaffold-diverse panel of H+/K+-ATPase inhibitors [2]. With its IC50 of 111.83 µg/mL, it is less potent than co-isolated N-methylcorydaldine (60.98 µg/mL), but this potency gap itself is informative. Researchers can use CSH 068 alongside isocorydine (aporphine scaffold, 88.42 µg/mL) to study how the benzylisoquinoline core geometry affects proton pump binding kinetics, pH dependence, and irreversible vs. reversible inhibition profiles relative to the reference drug omeprazole.

Natural Product Polypharmacology: A Single Tool Compound for Dual-Pathway Investigation

Research groups exploring the concept of polypharmacology in natural products can leverage CSH 068's dual confirmed activities: leishmanicidal and gastric proton pump inhibition [1][2]. This single compound can serve as a positive control in two independent assay panels (antiparasitic and gastrointestinal) within the same laboratory, streamlining inventory and reducing inter-compound variability in multi-assay comparisons. The compound's differential selectivity against antiplatelet targets (inactive) further ensures that observed effects are not confounded by interference with hemostatic pathways.

Benzylisoquinoline Alkaloid Biosynthesis and Chemotaxonomic Reference Standard

CSH 068 is reported across multiple plant genera including Annona, Xylopia, Aconitum, Dehaasia, and Nelumbo [1][2], establishing it as a chemotaxonomic marker within the benzylisoquinoline alkaloid biosynthesis pathway. Phytochemistry laboratories and natural product screening facilities procuring CSH 068 as an analytical reference standard can use it for LC-MS/MS identification in plant extract profiling, dereplication of known alkaloids, and calibration of quantification methods for O-methylated benzylisoquinoline alkaloid content in Annonaceous and related plant samples.

Quote Request

Request a Quote for Csh 068

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.